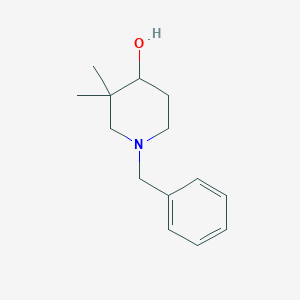

1-Benzyl-3,3-dimethylpiperidin-4-OL

Beschreibung

Overview of Piperidine (B6355638) Heterocycles in Chemical and Pharmaceutical Research

The piperidine motif, a six-membered ring containing one nitrogen atom, is a ubiquitous and privileged scaffold in the design and discovery of drugs. nih.govresearchgate.netencyclopedia.pub Its prevalence is a testament to its versatile nature and its ability to interact with biological targets in a specific and effective manner.

The significance of the piperidine scaffold lies in its structural features. Its three-dimensional, non-planar "chair" conformation allows for the precise spatial arrangement of substituents, which can lead to highly specific interactions with biological receptors. wikipedia.orglifechemicals.com This three-dimensionality provides access to protein-ligand interactions that are often unattainable with flat, aromatic ring systems. lifechemicals.com Furthermore, the introduction of chiral centers within the piperidine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.netresearchgate.net

Within the vast family of piperidine derivatives, substituted piperidinols hold a special place. The hydroxyl (-OH) group of the piperidinol introduces a key functional handle that can participate in hydrogen bonding, a crucial interaction for binding to many biological targets. This hydroxyl group also provides a reactive site for further chemical modifications, allowing chemists to build more complex molecules. ajchem-a.com

In organic synthesis, substituted piperidinols are valuable intermediates. nih.gov Their synthesis often involves the reduction of corresponding piperidinones or the cyclization of amino alcohols. nih.gov These methods provide access to a wide array of piperidinol structures with diverse substitution patterns. The ability to stereoselectively synthesize specific isomers of substituted piperidinols is a significant area of research, as the stereochemistry of the hydroxyl group and other substituents can have a profound impact on biological activity. nih.gov

Specific Research Focus on 1-Benzyl-3,3-dimethylpiperidin-4-OL within Piperidinol Chemistry

Against this backdrop of the broad importance of piperidines and piperidinols, we can now turn our attention to the specific compound of interest: this compound.

The 4-hydroxyl group, as previously discussed, is a key functional feature. Its position and orientation (axial or equatorial) will be critical in determining the molecule's binding properties. The combination of the benzyl (B1604629), gem-dimethyl, and hydroxyl groups on the piperidine scaffold creates a unique three-dimensional structure with a specific distribution of hydrophobic and hydrophilic regions, making it a tailored building block for exploring structure-activity relationships.

This compound is primarily recognized for its role as a research compound and a synthetic intermediate. encyclopedia.pubtaylorandfrancis.com Its utility lies in its ability to be incorporated into larger, more complex molecules with potential therapeutic applications. For instance, it has been cited in patents related to the synthesis of serotonergic agents, highlighting its potential as a scaffold for compounds targeting the central nervous system. google.comgoogle.com

As a synthetic intermediate, the hydroxyl group of this compound can be readily converted into other functional groups, or it can be used as a point of attachment for other molecular fragments. The benzyl group on the nitrogen can often serve as a protecting group that can be removed under specific conditions to allow for further chemical transformations at the nitrogen atom. This versatility makes it a valuable tool for chemists constructing libraries of related compounds for biological screening.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626194 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-02-0 | |

| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Conformational Analysis of 1 Benzyl 3,3 Dimethylpiperidin 4 Ol

Diastereoselective and Enantioselective Synthesis of Piperidinols

The synthesis of specifically substituted piperidinols like 1-benzyl-3,3-dimethylpiperidin-4-ol presents significant stereochemical challenges. The creation of the chiral centers at C4 and potentially C3 (if the methyl groups were different) requires precise control to obtain the desired stereoisomer. While specific literature on the diastereoselective and enantioselective synthesis of this compound is not abundant, general strategies for synthesizing related piperidine (B6355638) structures can provide insight into potential synthetic routes.

A common approach to achieving diastereoselectivity in the synthesis of substituted piperidinols involves the reduction of a corresponding piperidinone precursor. For this compound, this would involve the reduction of 1-benzyl-3,3-dimethylpiperidin-4-one (B68229). The stereochemical outcome of such a reduction is influenced by the steric hindrance imposed by the substituents on the piperidine ring. The axial or equatorial attack of the hydride reagent will lead to the formation of either the cis or trans diastereomer, respectively. The bulky N-benzyl group and the gem-dimethyl groups at C3 would play a crucial role in directing the approach of the reducing agent.

Enantioselective synthesis, aiming to produce a single enantiomer, is often more complex. One established method for achieving this in related systems is through the use of chiral auxiliaries. For instance, in the synthesis of other complex piperidines, chiral auxiliaries like L-di-p-toluoyltartaric acid (L-DTTA) have been used to resolve racemic mixtures by forming diastereomeric salts that can be separated. Another sophisticated approach involves the asymmetric alkylation of a chiral, non-racemic precursor. For example, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams has been shown to be a powerful method for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. researchgate.net This strategy allows for the controlled introduction of substituents at the C3 position, creating a quaternary stereocenter with high stereoselectivity. researchgate.net

Furthermore, catalytic asymmetric methods are at the forefront of enantioselective synthesis. While not directly reported for this compound, the use of chiral catalysts in the reduction of a precursor ketone or in other bond-forming reactions is a viable strategy that has been successfully applied to the synthesis of other chiral piperidines.

Conformational Preferences of the Piperidine Ring System in this compound

The gem-dimethyl group at C3 introduces significant steric bulk. In a chair conformation, one of the methyl groups will be axial and the other equatorial. This arrangement will likely "lock" the ring in a preferred chair conformation to minimize steric interactions. The most stable conformation would be one where the large N-benzyl group occupies an equatorial position to avoid 1,3-diaxial interactions.

The orientation of the hydroxyl group at C4 is also a critical factor. It can be either axial or equatorial, leading to two possible diastereomers: cis and trans. The relative stability of these two isomers will depend on the interplay of steric and electronic effects. An equatorial hydroxyl group is generally favored to minimize steric clashes. However, the possibility of intramolecular hydrogen bonding between an axial hydroxyl group and the nitrogen atom of the piperidine ring could stabilize a conformation with an axial -OH group under certain conditions.

Computational studies on related substituted piperidines have shown that the chair conformation is indeed the most stable. researchgate.net NMR spectroscopy is a powerful tool for determining the preferred conformation in solution. nih.govnih.gov The coupling constants between the protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation.

Influence of Substituents (Benzyl, Dimethyl Groups) on Piperidinol Stereochemistry and Conformation

The stereochemistry and conformational preferences of this compound are a direct consequence of the cumulative influence of its substituents.

The gem-dimethyl groups at the C3 position are arguably the most influential feature in determining the ring's conformation. As discussed under the Thorpe-Ingold effect, these groups introduce significant steric strain, which can accelerate intramolecular reactions and lock the ring into a specific conformation. wikipedia.orglucp.netchem-station.com This steric hindrance will also direct the approach of reagents during synthesis, for example, favoring the attack of a reducing agent from the less hindered face of a precursor ketone, thus influencing the diastereoselectivity of the reaction. The presence of the gem-dimethyl group can also affect the acidity or basicity of nearby functional groups.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Benzyl 3,3 Dimethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as its stereochemistry.

Chemical Shift Analysis and Coupling Constant Determination (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-3,3-dimethylpiperidin-4-ol is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely resonate as a singlet around δ 3.5 ppm. The protons on the piperidine (B6355638) ring would show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton attached to the hydroxyl-bearing carbon (CH-OH) at the C4 position would appear as a characteristic signal, likely a multiplet, with its chemical shift influenced by hydrogen bonding and the solvent used. The two methyl groups at the C3 position are expected to be non-equivalent and thus would likely appear as two distinct singlets. The remaining protons on the piperidine ring at C2, C5, and C6 would have chemical shifts and coupling constants that are dependent on the chair conformation of the piperidine ring and their axial or equatorial positions.

For comparison, the ¹H NMR spectrum of the related compound, 1-Benzyl-4-hydroxypiperidine, shows signals for the aromatic protons in the range of 7.2-7.4 ppm, a singlet for the benzylic protons at approximately 3.5 ppm, and multiplets for the piperidine ring protons. uni.lu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the benzyl group would resonate in the aromatic region (δ 120-140 ppm). The benzylic carbon would appear around δ 60-65 ppm. The carbon bearing the hydroxyl group (C4) would be found in the range of δ 65-75 ppm. The quaternary carbon at C3, substituted with two methyl groups, would have a characteristic chemical shift. The two methyl carbons are expected to be non-equivalent and would resonate at higher field. The remaining piperidine ring carbons (C2, C5, and C6) would have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents.

Predicted ¹³C NMR data for the precursor, 1-benzyl-3,3-dimethylpiperidin-4-one (B68229), can provide some insight into the expected chemical shifts, with the understanding that the reduction of the ketone to an alcohol will significantly shift the C4 signal upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~ 3.5 (s) | ~ 63 |

| Piperidine-C2-H₂ | Multiplet | ~ 60 |

| Piperidine-C3-(CH₃)₂ | Two singlets | Quaternary C: ~35, CH₃: ~20-25 |

| Piperidine-C4-H | Multiplet | ~ 70 |

| Piperidine-C5-H₂ | Multiplet | ~ 30-35 |

| Piperidine-C6-H₂ | Multiplet | ~ 55 |

| Benzyl-Aromatic-H | ~ 7.2-7.4 (m) | ~ 127-138 |

| OH | Broad singlet | - |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning stereochemistry. In the case of this compound, NOE experiments would be instrumental in confirming the relative stereochemistry of the hydroxyl group at C4 and the substituents on the piperidine ring.

For instance, irradiation of the axial proton at C4 would be expected to show an NOE enhancement with the axial protons at C2 and C6, as well as one of the methyl groups at C3 if it is in a syn-axial orientation. Conversely, irradiation of the equatorial proton at C4 would show NOEs to the adjacent equatorial protons. The observation of specific NOE correlations would allow for the unambiguous determination of whether the hydroxyl group is in an axial or equatorial position in the dominant chair conformation of the piperidine ring. While specific NOE data for this compound is not available, this technique remains a critical tool for its complete structural elucidation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis (e.g., LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molar mass: 219.32 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 219. The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for N-benzyl compounds is the cleavage of the benzylic bond, leading to the formation of a tropylium (B1234903) ion at m/z 91 (C₇H₇⁺), which is often the base peak in the spectrum. Another likely fragmentation is the loss of a water molecule from the molecular ion, resulting in a peak at m/z 201. Cleavage of the piperidine ring can also lead to various fragment ions.

Predicted mass spectrometry data for the precursor ketone, 1-benzyl-3,3-dimethylpiperidin-4-one, shows a predicted [M+H]⁺ peak at m/z 218.15. uni.lu The mass spectrum of the alcohol would be expected to show a molecular ion corresponding to its higher molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Description |

| 219 | [C₁₄H₂₁NO]⁺ | Molecular Ion |

| 201 | [C₁₄H₁₉N]⁺ | Loss of H₂O |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and methyl groups would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching of the tertiary amine would likely be seen in the fingerprint region, around 1000-1200 cm⁻¹. The C-O stretching of the secondary alcohol would also appear in this region, typically between 1000 and 1100 cm⁻¹. The presence of the benzyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹.

The NIST WebBook provides an IR spectrum for the related compound 4-Piperidinol, 1-(phenylmethyl)-, which shows a prominent broad O-H stretch and characteristic aromatic and aliphatic C-H stretches, consistent with the expected spectrum of the target compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

The crystal structure would reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation. It would also definitively establish the orientation of the substituents, including whether the hydroxyl group at C4 and the benzyl group on the nitrogen are in axial or equatorial positions. Furthermore, the analysis would detail the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the physical properties of the compound.

While crystal structure data for the specific title compound is not found in the reviewed literature, studies on similar piperidine derivatives often show the piperidine ring in a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 3,3 Dimethylpiperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory, B3LYP Method)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the electron distribution within the molecule.

For a compound like 1-Benzyl-3,3-dimethylpiperidin-4-OL, the B3LYP functional combined with a basis set such as 6-31G(d,p) is a common choice for these calculations. epstem.net This process begins by building an initial 3D structure of the molecule. The DFT algorithm then iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the optimized geometry.

From this optimized structure, a wealth of electronic properties can be derived:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule's surface. It identifies regions that are electron-rich (negative potential, typically around heteroatoms like oxygen and nitrogen) and electron-poor (positive potential, often around hydrogen atoms). This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and polarity of specific bonds. epstem.net

These quantum chemical studies provide a foundational understanding of the molecule's inherent characteristics, which informs all subsequent modeling efforts.

Conformational Analysis using Computational Methods

The piperidine (B6355638) ring, a core feature of this compound, is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents—a benzyl (B1604629) group on the nitrogen, gem-dimethyl groups at position 3, and a hydroxyl group at position 4—makes conformational analysis essential.

Computational methods are used to explore the potential energy surface of the molecule and identify stable conformers. Molecular mechanics force fields, such as the COSMIC force-field, can be employed to calculate the relative energies of different conformations. nih.gov For piperidine derivatives, a key consideration is the orientation of the substituent at the C4 position, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

In 4-substituted piperidines, polar substituents like a hydroxyl group can have their conformational preference altered by protonation of the ring nitrogen. nih.gov While the gem-dimethyl groups at C3 lock a portion of the ring and introduce steric hindrance, the orientation of the C4-hydroxyl group and the rotational position of the N-benzyl group remain key degrees of freedom. Quantum chemical calculations can also be used to determine the energy differences between conformers. Studies on related benzyl-containing heterocyclic systems have shown that energy differences between various staggered conformations can be small (less than 2 kcal/mol), suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch This flexibility can be crucial for the molecule's ability to adapt its shape to fit into a receptor's binding pocket.

Molecular Dynamics Simulations for Investigating Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand, protein, and surrounding solvent molecules over time. This technique provides critical insights into the stability of the binding pose and the specific interactions that maintain it. nih.gov

An MD simulation for this compound would typically proceed as follows:

The ligand-receptor complex, predicted from docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

A physics-based force field is applied to calculate the forces between all atoms.

Newton's equations of motion are solved iteratively to track the trajectory of each atom over a set period, often nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can assess whether the ligand remains stably bound or if it drifts out of the pocket.

Key Interactions: The simulation can quantify the persistence of specific interactions like hydrogen bonds, salt bridges, and pi-stacking between the ligand and amino acid residues. nih.gov For instance, the hydroxyl group of the ligand could form a stable hydrogen bond with a polar residue, while the benzyl group's aromatic ring could engage in π-π stacking with a phenylalanine, tyrosine, or tryptophan residue in the receptor. nih.gov

Conformational Changes: MD simulations show how the ligand and the protein can mutually adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

These simulations provide a more realistic and detailed picture of the ligand-receptor recognition process, helping to validate docking results and explain the structural basis of binding affinity.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can become a viable drug candidate, it must possess favorable ADMET properties. In silico tools can predict these properties early in the discovery process, saving significant time and resources. Various software and web servers, such as SwissADME and pkCSM, are used for these predictions. nih.gov

For this compound, a typical ADMET profile would be generated by inputting its chemical structure. The predicted properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which helps assess drug-likeness.

Table 1: Predicted ADMET Properties for this compound

| Property Category | Parameter | Predicted Value/Classification | Significance |

| Physicochemical | Molecular Weight | 219.32 g/mol | Conforms to Lipinski's rule (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Indicates good membrane permeability | |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Suggests good oral bioavailability | |

| Absorption | Water Solubility | Moderately Soluble | Affects formulation and absorption |

| Intestinal Absorption | High | Likely well-absorbed from the gut | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | May have central nervous system effects |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Risk of drug-drug interactions |

| Excretion | --- | --- | --- |

| Toxicity | Carcinogenicity | Negative | Low risk of causing cancer |

| Mutagenicity (AMES test) | Non-mutagen | Low risk of genetic damage | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | High probability of being orally active |

Note: The values in this table are representative predictions based on computational models and may not reflect experimental results. Sources for methodologies include nih.govnih.gov.

This predictive analysis helps to identify potential liabilities of the compound, such as possible drug-drug interactions due to CYP enzyme inhibition, and guides further optimization of the molecular structure.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. arabjchem.org This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the structural basis for a ligand's activity.

The process involves:

Preparation: A high-resolution 3D structure of the target protein is obtained, often from a crystallographic database. The binding site (or "active site") is defined. The 3D structure of the ligand, this compound, is optimized for energy. arabjchem.org

Docking Algorithm: The ligand is flexibly placed into the binding site in numerous possible conformations and orientations. A scoring function then calculates the binding energy for each "pose," estimating the strength of the ligand-receptor interaction. arabjchem.org A more negative binding energy typically indicates a more favorable interaction.

Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.

Given its structure, this compound could be docked into various receptors, such as opioid receptors or other G-protein coupled receptors (GPCRs), where the piperidine scaffold is a common motif.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Mu-Opioid Receptor | -8.5 | ASP147, TYR148 | Salt Bridge (with protonated N), Hydrogen Bond (with OH) |

| HIS297, TRP318 | Pi-Pi Stacking (with benzyl ring) | ||

| PDE3B | -7.9 | GLN435, PHE449 | Hydrogen Bond (with OH), Hydrophobic Interaction |

| TYR290 | Pi-Pi Stacking (with benzyl ring) |

Note: This table presents hypothetical data for illustrative purposes, based on common interaction patterns seen in docking studies. nih.govarabjchem.org.

The results from docking simulations can prioritize compounds for synthesis and biological testing and provide a structural rationale for observed activity, guiding the design of new analogs with improved potency and selectivity. arabjchem.org

Biological Activity and Pharmacological Potential of 1 Benzyl 3,3 Dimethylpiperidin 4 Ol and Its Derivatives

Broad Spectrum of Biological Activities Associated with Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids. nih.govnih.gov This six-membered nitrogen-containing heterocycle is a key pharmacophore that contributes to a wide array of pharmacological effects. nih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating the versatility and importance of this structural unit in drug design. nih.govnih.govbiomedpharmajournal.org

The biological activities attributed to piperidine-containing compounds are extensive and diverse, including:

Anticancer and Antitumor: Acting against various cancer cell lines such as breast, prostate, colon, and lung cancer. researchgate.netclinmedkaz.org

Antimicrobial: Exhibiting antibacterial, antifungal, and antitubercular properties. nih.gov

Central Nervous System (CNS) Modulation: Including antipsychotic, analgesic, and anti-Alzheimer effects. biomedpharmajournal.org

Anti-inflammatory and Analgesic: Modulating inflammatory pathways and providing pain relief. nih.gov

Antiviral: Showing activity against viruses like influenza and HIV. biomedpharmajournal.org

Other Activities: Such as anti-diabetic, antihypertensive, and antimalarial properties.

The ability of the piperidine nitrogen to act as a proton acceptor allows it to interact with biological targets like the anionic site of enzymes, a key feature in the mechanism of action for drugs like the acetylcholinesterase inhibitor, donepezil. nih.gov The flexibility of the piperidine ring allows it to adopt various conformations, enabling it to bind effectively to a wide range of biological receptors and enzymes.

Specific Biological Activities Investigated for Piperidinols, including 1-Benzyl-3,3-dimethylpiperidin-4-OL Analogs

The introduction of a hydroxyl group onto the piperidine ring, creating a piperidinol, along with other substitutions, fine-tunes the molecule's biological profile. The following sections detail the specific activities investigated for piperidinols and analogs structurally related to this compound.

Piperidine derivatives are a significant source of new antimicrobial agents, a critical area of research due to rising antibiotic resistance. biomedpharmajournal.orgresearchgate.net Studies on piperidin-4-one derivatives, which are direct precursors to piperidin-4-ols, have demonstrated notable antimicrobial effects.

Antibacterial and Antifungal Activity: Research on N-benzyl piperidin-4-one derivatives has shown potent activity against various microbial strains. researchgate.net For instance, certain synthesized N-benzyl piperidin-4-one derivatives displayed very potent antifungal activity against Aspergillus niger and significant antibacterial activity against Escherichia coli. researchgate.net Similarly, other studies on piperidine derivatives have confirmed their efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), as well as fungi like Candida albicans. nih.govnih.gov The addition of thiosemicarbazone groups to the piperidin-4-one core has been shown to enhance antifungal activity significantly when compared to the parent piperidin-4-one. biomedpharmajournal.org

| Compound Class | Test Organism | Activity Noted | Reference |

| N-Benzyl Piperidin-4-one Derivatives | Aspergillus niger (fungus) | Very potent activity | researchgate.net |

| N-Benzyl Piperidin-4-one Derivatives | Escherichia coli (bacteria) | Potent activity | researchgate.net |

| Piperidin-4-one Thiosemicarbazones | M. gypseum, M. canis, C. albicans | Significant antifungal activity | biomedpharmajournal.org |

| 2,6-dipiperidino-4-bromochlorobenzene | S. aureus, B. subtilis, C. albicans | Inhibited growth (MIC 32-512 µg/ml) | nih.govnih.gov |

Antitubercular Effects: The piperidine scaffold is also a promising template for developing new antitubercular drugs. nwmedj.org The 4-aminopiperidine (B84694) (PIP) series has been reported to have activity against Mycobacterium tuberculosis. researchgate.net Although many analogs showed limited potency, this highlights the potential of the piperidine ring in this therapeutic area. researchgate.net More success has been seen with other derivatives; for example, piperidinothiosemicarbazones have shown significant activity against both standard and resistant strains of M. tuberculosis. nih.gov Furthermore, a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited good activity against Mycobacterium smegmatis, a species taxonomically related to M. tuberculosis, suggesting that N-benzyl piperidine derivatives could serve as leads for new antimycobacterial agents. nih.gov

Piperidine-based compounds have emerged as a significant class of anticancer agents. nih.govclinmedkaz.org They can induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines. clinmedkaz.org

A study on a molecule structurally related to the target compound, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, demonstrated a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 value of 32.43 µM. acs.org This suggests that the N-benzylpiperidine moiety can be a key component for cytotoxic activity. acs.org Furthermore, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated as potential anti-cancer agents against hematological cancers. nih.gov Two compounds from this series effectively reduced the growth of multiple myeloma and leukemia cell lines and increased the expression of apoptosis-promoting genes like p53 and Bax. nih.gov This indicates that substituted piperidinone rings, the direct precursors to piperidinols, are a viable scaffold for developing new chemotherapeutics. nih.gov

| Compound / Derivative Class | Cell Line | Activity / Finding | IC₅₀ Value | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung) | Cytotoxic effect | 32.43 µM | acs.org |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound II) | H929 (Myeloma) | Reduced cell growth | ~1-5 mM | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compound IV) | MV-4-11 (Leukemia) | Reduced cell growth | ~1-5 mM | nih.gov |

| Piericidin Derivatives | OS-RC-2 (Renal), HL-60 (Leukemia) | Selective cytotoxic activities | < 0.1 µM - 2.3 µM | frontiersin.org |

The piperidine nucleus is found in compounds with established anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key to the inflammatory process.

Research into pyridazine (B1198779) derivatives, which sometimes incorporate piperidine as a catalyst or structural element, has led to the development of selective COX-2 inhibitors. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. For example, the incorporation of an isatin (B1672199) moiety into certain heterocyclic structures is reported to potentiate COX-2 inhibitory activity. While direct studies on the anti-inflammatory effects of this compound are not available, a related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, demonstrated marked inhibition of carrageenin-induced rat paw edema and possessed significant analgesic and antipyretic effects. researchgate.net This highlights the potential of alcohol-containing molecules with aromatic rings to exhibit anti-inflammatory properties.

Piperidine derivatives have been investigated for their antiviral properties, with some showing promise as inhibitors of viral replication. biomedpharmajournal.org

Specifically, in the context of Human Immunodeficiency Virus (HIV), several 4-benzylpyridinone derivatives have been synthesized and evaluated as potent and selective non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. nih.gov Certain compounds in this series were able to inhibit the replication of HIV-1 in CEM-SS cells with IC₅₀ values in the nanomolar range (0.2 to 6 nM). nih.gov One particularly active compound was also capable of inhibiting a nevirapine-resistant viral strain. nih.gov Further research into uracil (B121893) derivatives has also highlighted the importance of the 3,5-dimethylbenzyl group, which is structurally similar to the benzyl (B1604629) group of the title compound, in achieving potent anti-HIV-1 activity.

| Compound Class | Virus | Target | Activity Noted | IC₅₀ Value | Reference |

| 4-Benzylpyridinone Derivatives | HIV-1 | Reverse Transcriptase | Potent inhibition of viral replication | 0.2 - 6 nM | nih.gov |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 | Reverse Transcriptase | Highly potent inhibition | 0.069 µM | |

| 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 | Not specified | Powerful inhibition | - |

The N-benzylpiperidine scaffold is a key feature in many CNS-active compounds, including ligands for opioid receptors. Opioid receptors (mu, delta, and kappa) are critical targets for pain management. nwmedj.org

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are close analogs of the title compound, revealed that they act as opioid receptor antagonists at the mu and kappa receptors. The pure antagonist activity of this class of compounds has been attributed to the equatorial orientation of the 4-aryl group on the piperidine ring. Another study on a complex spiro-piperidine derivative containing an N-benzyl group, Compound 24, found that it acts as a pure antagonist at the native Nociceptin/orphanin FQ (NOP) receptors, which are related to the classical opioid receptor family. nih.gov These findings underscore that the N-benzyl-4-hydroxypiperidine framework is a viable template for developing opioid receptor modulators, particularly antagonists.

| Compound | Receptor Target(s) | Activity Type | Potency (Kₑ or IC₅₀) | Reference |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Mu (µ), Kappa (κ) Opioid | Antagonist | - | |

| Compound 24 (1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide) | NOP Opioid Receptor | Antagonist | IC₅₀: 2.6 µM | nih.gov |

| (3S,4S)-4-benzylpiperidin-3-ol | Dopamine, Serotonin (B10506) Receptors | Modulator | - |

Other Reported Pharmacological Effects (e.g., Anti-Alzheimer, Antihypertensive, Anticoagulant Activity)

While the core structure of this compound serves as a versatile scaffold, its derivatives have been investigated for a range of pharmacological activities beyond a single target class. These explorations include potential applications in neurodegenerative diseases, cardiovascular conditions, and hemostasis.

Anti-Alzheimer's Activity: The benzylpiperidine moiety is a key pharmacophoric feature in several compounds designed as anti-Alzheimer's agents. A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established feature of Alzheimer's disease. Derivatives of 1-benzylpiperidine (B1218667) have shown potent anti-AChE activity. For instance, research into compounds structurally related to Donepezil, a prominent Alzheimer's medication, has highlighted the importance of the benzylpiperidine core. One of the most potent anti-AChE inhibitors identified in a study was 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which demonstrated an IC50 value of 5.7 nM and a selective affinity for AChE that was 1250 times greater than for butyrylcholinesterase.

Furthermore, novel hybrid molecules that fuse the benzylpiperidine pharmacophore with a diarylthiazole structure have been synthesized and evaluated as potential multi-target-directed ligands for Alzheimer's treatment. These compounds not only exhibit significant anticholinesterase activity but also show capabilities in inhibiting AChE-induced Aβ1-42 aggregation, a key pathological event in Alzheimer's disease.

Antihypertensive Activity: Certain piperidine derivatives have been explored for their potential to lower blood pressure. Studies on a series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which contain a piperidino group, have demonstrated significant antihypertensive effects in animal models. These compounds were identified as direct vasodilators. The research indicated that optimal blood pressure-lowering activity was associated with specific substitution patterns, requiring a strong electron-withdrawing group at the 6-position of the benzopyran ring, combined with a piperidino group at the 4-position.

Anticoagulant (Antiplatelet) Activity: The potential for piperidine derivatives to influence blood clotting has also been a subject of investigation, primarily through their antiplatelet effects. Platelet aggregation is a critical step in thrombus formation. Research on derivatives of 4-(4'-bromophenyl)-4-piperidinol has shown that these compounds can inhibit platelet aggregation. One of the most active compounds, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide, exhibited an IC50 of 0.06 mM against platelet-activating factor-induced aggregation. nih.gov This suggests that the piperidine scaffold can be modified to produce agents that interfere with the processes of thrombosis.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological effects of this compound derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific molecular features influence efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents.

Impact of Substituent Modifications on Efficacy and Selectivity

SAR studies have established that an N-(alkyl)benzylpiperidine structure is an essential pharmacophore for certain biological targets. google.com The modification of substituents on both the benzyl and piperidine rings can dramatically alter the pharmacological profile of the resulting analog.

For anti-AChE agents, the N-benzyl group on the piperidine ring is a critical component for activity. Modifications to this and other parts of the molecule have led to the discovery of highly potent inhibitors. For example, replacing a 2-isoindoline moiety with an indanone moiety in a series of rigid analogs of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine resulted in no major loss of potency. nih.gov Further optimization of the indanone derivatives led to the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a compound with exceptionally high inhibitory activity against AChE. nih.gov

In a different context, for CCR3 antagonists, introducing N-(ureidoalkyl) substituents to the N-(alkyl)benzylpiperidine pharmacophore significantly improved binding potency, taking it from the micromolar to the low nanomolar range. google.com This demonstrates that extending the substituent at the nitrogen atom of the piperidine ring can profoundly enhance interaction with the target receptor.

The table below summarizes the impact of specific substitutions on the anti-AChE activity of 1-benzylpiperidine derivatives.

| Compound/Modification | Target | Activity (IC50) | Key Structural Feature |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM | Indanone moiety replacing a 2-isoindoline group. nih.gov |

| Diarylthiazole-benzylpiperidine hybrid (Compound 44) | AChE | 0.30 µM | Fusion of diarylthiazole and benzylpiperidine features. gov.bc.ca |

| Diarylthiazole-benzylpiperidine hybrid (Compound 44) | BuChE | 1.84 µM | Fusion of diarylthiazole and benzylpiperidine features. gov.bc.ca |

This table presents data extracted from referenced studies to illustrate structure-activity relationships.

Chirality and Stereoisomeric Effects on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. calpaclab.com Molecules that are mirror images of each other are called enantiomers, and they can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

When a molecule contains a chiral center, it can exist as different stereoisomers. The specific three-dimensional arrangement of atoms is critical for the molecule's ability to bind to its target. For piperidine-based compounds, the stereochemistry of substituents on the piperidine ring often plays a pivotal role in determining biological activity.

For example, in a class of anticonvulsant agents structurally similar to N-benzyl 3-methoxypropionamides, the differential activities of enantiomers are a distinguishing feature. Although in one specific study of (R)- and (S)-2,3-dimethoxypropionamide, both enantiomers showed nearly equal anticonvulsant activity, this is not always the case. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. calpaclab.com

The stereochemistry of N-benzyl piperidones has been shown to influence their conformation. Studies have established that many synthesized N-benzyl piperidones exist in a chair conformation with an equatorial orientation of their substituents, a feature confirmed through NMR spectroscopy and single-crystal X-ray diffraction. This defined spatial arrangement is critical for how the molecule presents itself to its biological target.

The importance of stereochemistry underscores the need for stereoselective synthesis in drug development, which aims to produce a single, desired stereoisomer, thereby optimizing therapeutic action. calpaclab.com

Mechanistic Investigations of Biological Activities Mediated by 1 Benzyl 3,3 Dimethylpiperidin 4 Ol

Target Identification and Validation within Biological Pathways

Initial investigations into the biological profile of 1-Benzyl-3,3-dimethylpiperidin-4-OL have pointed towards its potential interaction with serotonergic pathways. Patent literature identifies this compound as an intermediate in the synthesis of serotonergic benzofurans and benzothiophenes, suggesting its relevance in modulating the serotonin (B10506) system. google.comgoogle.com The primary molecular target class implicated for compounds of this nature is the serotonin receptor family, with a particular focus on the 5-HT2c receptor subtype. google.comgoogle.com

The 5-HT2c receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, including the hippocampus, cortex, and other brain regions. It is involved in the regulation of various physiological processes such as appetite, mood, and cognition. The identification of this compound in the context of developing 5-HT2c receptor modulators suggests that its biological effects may be mediated through this pathway.

Table 1: Putative Biological Target and Pathway for this compound

| Parameter | Description | Source(s) |

| Identified Target | Serotonin 5-HT2c Receptor | google.comgoogle.com |

| Associated Pathway | Serotonergic System | google.comgoogle.com |

| Potential Therapeutic Area | Disorders of the nervous system, metabolic disorders | google.com |

Enzyme Inhibition Studies (e.g., Protein Kinases, Specific Enzymes)

Currently, there is a lack of publicly available data from specific enzyme inhibition studies for this compound. While the broader class of benzylpiperidine derivatives has been investigated for inhibition of various enzymes, specific assays involving this compound against protein kinases or other specific enzymes have not been detailed in the accessible scientific literature.

Receptor Binding Affinity and Downstream Signaling Pathway Modulation

The primary mechanism of action suggested for compounds related to this compound is the modulation of the 5-HT2c receptor. The affinity of a compound for this receptor is a critical measure of its potential potency. A standard method for determining this is through competitive radioligand binding assays.

A described method for assessing 5-HT2c receptor affinity involves the use of [¹²⁵I]-DOI, a radiolabeled agonist for this receptor. google.com In this assay, cell membranes expressing the 5-HT2c receptor are incubated with [¹²⁵I]-DOI in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Table 2: Methodology for 5-HT2c Receptor Binding Affinity Assay

| Assay Component | Description | Source(s) |

| Assay Type | [¹²⁵I]-DOI Binding for Determination of 5-HT2c Receptor Affinity | google.com |

| Key Reagents | Cell membranes with 5-HT2c receptor, [¹²⁵I]-DOI, test compound, mianserin (B1677119) (for non-specific binding) | google.com |

| Incubation Conditions | 50 mM tris-HCl (pH 7.4), 9.75 mM MgCl₂, 0.5 mM EDTA, 10 µM pargyline, 0.1% sodium ascorbate | google.com |

| Outcome Measure | Inhibition constant (Ki) derived from displacement of [¹²⁵I]-DOI | google.com |

While this methodology is established for related compounds, specific Ki values for this compound are not available in the reviewed literature.

Cellular Assays and In Vitro Efficacy Studies (e.g., Cytotoxicity Profiling, Microbial Inhibition Assays)

Detailed in vitro efficacy studies, such as cytotoxicity profiling or microbial inhibition assays, for this compound are not extensively documented in the public domain. Such studies are crucial for understanding the cellular effects of a compound beyond its primary target interaction.

Ex Vivo and In Vivo Models for Pharmacological Evaluation (e.g., Pain Models, Platelet Aggregation Assays)

The potential pharmacological effects of modulating the 5-HT2c receptor, a target for compounds related to this compound, are often evaluated in vivo. One such model described in the context of these compounds is a feeding assay in rats, which can be used to assess the effect of a substance on appetite.

In a typical fasted feeding assay, rats are fasted for a period before being administered the test compound or a vehicle. Subsequently, they are provided with access to food, and their food consumption is measured at various time points. This allows for the evaluation of the compound's potential to modulate feeding behavior, a key function associated with the 5-HT2c receptor.

Table 3: In Vivo Pharmacological Evaluation Model

| Model | Description | Source(s) |

| Fasted Feeding Assay | Male rats are fasted for 18 hours, administered the test compound or vehicle, and then food intake is measured at 1, 2, and 4 hours post-food availability. | google.com |

| Purpose | To assess the in vivo effect of the compound on appetite and feeding behavior. | google.com |

Specific results from such studies involving this compound are not publicly available.

Medicinal Chemistry and Drug Discovery Applications of 1 Benzyl 3,3 Dimethylpiperidin 4 Ol As a Core Scaffold

Design and Synthesis of Novel Therapeutic Agents Based on the 1-Benzyl-3,3-dimethylpiperidin-4-OL Structural Motif

The design of new therapeutic agents often begins with a "lead compound," a chemical structure with known biological activity. The this compound scaffold has been utilized as a starting point for creating more complex and targeted drug candidates. ijddd.com Medicinal chemists employ various strategies to modify this core structure to enhance its therapeutic properties. slideshare.net

One common approach is the synthesis of derivatives through reactions that modify the hydroxyl and benzyl (B1604629) groups. For instance, the hydroxyl group can be a site for esterification or etherification to introduce different functional groups, potentially altering the compound's solubility, stability, and target-binding affinity. The benzyl group can also be modified through substitution on the aromatic ring, influencing the electronic and steric properties of the molecule. nih.gov

The synthesis of these novel agents involves multi-step chemical processes. A typical synthesis might start with the formation of the piperidine (B6355638) ring, followed by the introduction of the benzyl and dimethyl groups, and finally the creation of the hydroxyl group. evitachem.com These synthetic routes are often designed to be efficient and allow for the creation of a diverse library of analogs for biological screening. researchgate.net For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with many showing high affinity for sigma1 receptors. nih.gov

Lead Optimization and Analog Design Strategies in Drug Development

Once a lead compound with promising activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. ijddd.com For derivatives of this compound, several analog design strategies are employed. slideshare.net

Structure-Activity Relationship (SAR) Studies: A key aspect of lead optimization is understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov By synthesizing a series of analogs with systematic variations, researchers can identify which parts of the molecule are crucial for its therapeutic effect. For example, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that substitutions on the phenylacetamide aromatic ring significantly influenced their binding affinity for sigma1 and sigma2 receptors. nih.gov Generally, 3-substituted compounds, with the exception of the hydroxyl group, demonstrated higher affinity for both receptor types compared to their 2- and 4-substituted counterparts. nih.gov

Rigidification of the Scaffold: Introducing conformational constraints into the molecule can sometimes lead to increased potency and selectivity. This can be achieved by creating cyclic analogs or introducing double bonds to restrict the rotation of certain parts of the molecule. This approach was demonstrated in the development of acetylcholinesterase inhibitors, where a rigid analog of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine showed more potent activity. nih.gov

The following table summarizes some of the lead optimization strategies and their outcomes for derivatives of the this compound scaffold.

| Strategy | Modification | Outcome |

| SAR Studies | Substitution on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamide. | 3-substituted analogs generally showed higher affinity for sigma1 and sigma2 receptors. nih.gov |

| Halogen Substitution | Introduction of halogens on the aromatic ring. | Generally increased affinity for sigma2 receptors while maintaining similar affinity for sigma1 receptors. nih.gov |

| Electron-Donating Group Substitution | Introduction of groups like OH, OMe, or NH2. | Resulted in weak or negligible affinity for sigma2 receptors and moderate affinity for sigma1 receptors. nih.gov |

| Rigidification | Replacement of a flexible moiety with a more rigid one (e.g., isoindoline). | Led to more potent acetylcholinesterase inhibitory activity. nih.gov |

Application in Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.

Cancer: Piperidine-containing compounds have shown promise as anti-cancer agents. nih.gov Derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the core piperidine structure, have been shown to reduce the growth of hematological cancer cell lines. nih.gov Some synthetic curcuminoids with a 3,5-di[(E)-benzylidene]piperidin-4-one structure, related to the core scaffold, have been investigated for the treatment of pancreatic carcinoma. mdpi.com Furthermore, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a potential new class of anticancer agents against pancreatic ductal adenocarcinoma by modulating autophagy. nih.gov

Infectious Diseases: The piperidine scaffold is a component of various molecules with potential antimicrobial properties. While direct studies on this compound in infectious diseases are not extensively documented in the provided context, the broader class of piperidine derivatives has been investigated for such applications. researchgate.net For instance, lead optimization of 1,4-azaindoles, a different heterocyclic series, has yielded potent antimycobacterial agents. nih.gov

Neuropathic Pain: The piperidine moiety is a key structural feature in many compounds targeting the central nervous system. Derivatives of 1-benzylpiperidine (B1218667) have been explored for their potential in treating neuropathic pain. unisi.it For example, substituted piperidinopropanoic acid compounds have been developed as antagonists of opioid receptors, which are involved in pain modulation. google.com Additionally, the development of selective κ opioid receptor (KOR) agonists, which can mitigate the side effects of traditional pain medications, has involved the synthesis of complex derivatives containing a piperidine-like cyclohexyl core. nih.gov

Autoimmune Disorders: The inhibition of Janus kinases (JAKs) is a promising strategy for treating inflammatory and autoimmune diseases. google.com Novel pyrrolopyridazine compounds, which act as JAK3 inhibitors, have been synthesized using piperidine-containing intermediates. google.com Specifically, (+/-)-1-benzyl-4,4-dimethylpyrrolidin-3-ol, a related structure, was used in the synthesis of these inhibitors. google.com

The table below highlights the application of related piperidine scaffolds in different therapeutic areas.

| Therapeutic Area | Compound Class/Scaffold | Target/Mechanism |

| Cancer | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Apoptosis-promoting genes (p53, Bax) nih.gov |

| Cancer | 3,5-di[(E)-benzylidene]piperidin-4-one Curcuminoids | Apoptosis induction, suppression of phospho-STAT3 mdpi.com |

| Cancer | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Autophagy modulation nih.gov |

| Neuropathic Pain | Substituted piperidinopropanoic acids | Opioid receptor antagonism google.com |

| Neuropathic Pain | N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide derivatives | Selective κ opioid receptor (KOR) agonism nih.gov |

| Autoimmune Disorders | Pyrrolopyridazine JAK3 inhibitors | Inhibition of Janus kinase 3 (JAK3) google.com |

Development of Active Pharmaceutical Ingredients (APIs) Utilizing this compound Precursors

The this compound scaffold and its precursors are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). nih.govnih.gov An API is the biologically active component of a drug product. The synthesis of complex APIs often involves multiple steps, and having a readily available and versatile starting material like 1-benzyl-3,3-dimethylpiperidin-4-one (B68229) or its reduced form can significantly streamline the process. evitachem.comcalpaclab.com

Future Research Directions and Translational Perspectives for 1 Benzyl 3,3 Dimethylpiperidin 4 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the cost-effective production of 1-benzyl-3,3-dimethylpiperidin-4-ol and its derivatives. Future research will likely focus on several key areas:

Catalytic Hydrogenation: Exploring alternative catalysts to palladium and rhodium for the hydrogenation of pyridine (B92270) precursors could lead to more environmentally friendly and cost-effective processes. nih.gov The use of earth-abundant metal catalysts, for instance, is a growing area of interest.

Stereoselective Synthesis: Methods enabling the stereoselective synthesis of substituted piperidines are highly valuable. nih.gov Techniques such as hydrogen borrowing catalysis and organocatalytic aza-Michael reactions offer promising avenues for achieving high levels of stereocontrol. nih.gov

One-Pot Reactions: Multi-component reactions that combine several synthetic steps into a single operation can significantly improve efficiency. nih.gov The development of novel one-pot procedures for the construction of the piperidine (B6355638) ring and the introduction of desired substituents will be a key focus.

Advanced Biological Profiling and Integration of Omics Approaches

A comprehensive understanding of the biological activities of this compound is crucial for identifying its therapeutic potential.

Expanded Pharmacological Screening: Beyond initial assessments, this compound and its analogs should be screened against a wider range of biological targets. Recent studies on similar piperidine derivatives have shown potential anticancer and antioxidant activities, suggesting that these are promising areas for investigation. nwmedj.org

Integration of Omics Technologies: The use of genomics, proteomics, metabolomics, and lipidomics can provide a systems-level understanding of the compound's mechanism of action. unimi.it Untargeted lipidomics, for example, can reveal global changes in lipid profiles within biological samples, offering insights into the metabolic pathways affected by the compound. unimi.it The integration of multiple omics datasets, through both knowledge-based and data-driven approaches, can help to build mechanistic hypotheses and predict potential therapeutic applications and off-target effects. unimi.it

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Piperidinols

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These powerful computational tools can accelerate the design and optimization of novel piperidinol-based drug candidates. nih.govresearchgate.net

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel this compound derivatives. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. ethz.ch By learning the underlying chemical patterns of known active compounds, these models can propose novel piperidinol structures that are optimized for a specific biological target. ethz.ch

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods can be employed. nih.gov AI can enhance SBDD by improving the accuracy of docking simulations and predicting the binding affinity of ligands to their target proteins. nih.govhub-xchange.com Geometric deep learning, a specialized area of AI, is particularly well-suited for processing the 3D structural information of molecules and macromolecules. ethz.ch

Table 1: Applications of AI/ML in Piperidinol Drug Design

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Algorithms predict activity, properties, and toxicity of new derivatives. | Prioritizes promising candidates for synthesis, saving time and resources. |

| De Novo Design | Generative models create novel molecules with desired characteristics. | Proposes new piperidinol structures optimized for specific biological targets. |

| Structure-Based Drug Design (SBDD) | AI enhances docking accuracy and binding affinity predictions. | Improves the design of potent and selective inhibitors for known targets. |

Clinical Translation Potential and Associated Challenges

While preclinical studies may show promise, the path to clinical application is fraught with challenges.

Identification of Clinical Candidates: A rigorous selection process is necessary to identify the most promising derivatives of this compound for further development. This involves a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles.

Navigating the Regulatory Landscape: The process of obtaining regulatory approval for a new drug is long and complex. Extensive preclinical and clinical trials are required to demonstrate the safety and efficacy of the drug candidate.

Overcoming Formulation and Delivery Hurdles: The physicochemical properties of the chosen compound may present challenges for formulation and delivery. Research into novel drug delivery systems may be necessary to ensure optimal bioavailability and therapeutic effect.

Green Chemistry Approaches in the Synthesis of Piperidinol Derivatives

The principles of green chemistry aim to minimize the environmental impact of chemical processes. Applying these principles to the synthesis of piperidinol derivatives is an important area of future research.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents (DES), can significantly reduce the environmental footprint of the synthesis. asianpubs.orgresearchgate.net For instance, a glucose-urea DES has been successfully used as a reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net

Catalytic and Energy-Efficient Methods: The development of highly efficient catalytic systems can reduce energy consumption and waste generation. figshare.com Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and improve yields. nwmedj.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts. figshare.com

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-Benzyl-3,3-dimethylpiperidin-4-OL to ensure laboratory safety?

- Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust/aerosols. Work in a fume hood to minimize exposure .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Store away from oxidizing agents, heat, and moisture .

- First Aid : For skin contact, wash with soap and water for ≥15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .

Q. How can researchers determine the purity and stability of this compound under various experimental conditions?

- Answer :

- Analytical Methods :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Compare H and C NMR spectra with reference data (e.g., δ 2.35–2.75 ppm for piperidinyl protons) .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor for decomposition via TLC or mass spectrometry .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

- Answer :

- Key Steps :

Mannich Reaction : Condensation of benzylamine with dimethylacetone dicarboxylate to form the piperidine backbone.

Reductive Amination : Introduce substituents using NaBHCN or H/Pd-C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure lattice parameters (e.g., triclinic system, space group P1) .

- Analysis : Refinement with SHELXL reveals bond angles (e.g., C–N–C = 111.5°) and torsional conformations, confirming stereochemistry .

Q. What methodological approaches address contradictions in reported toxicological data for this compound derivatives?

- Answer :

- Comparative Studies : Perform parallel assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MIA PaCa-2, HEK293) to identify cell-type-specific effects .

- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to reconcile discrepancies in metabolic stability or membrane permeability .

- Literature Review : Cross-reference hazard classifications (e.g., H302 vs. unverified toxicity in older studies) and prioritize recent SDS updates .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

- Answer :

- Modifications :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) at the benzyl position to enhance mTORC1 inhibition .

- Ring Expansion : Replace piperidine with azepane to improve autophagy modulation .

- Biological Assays : Quantify IC values in kinase inhibition assays and correlate with LogP (2.5–3.5 optimal for blood-brain barrier penetration) .

Key Notes

- Safety : Always consult SDS Section 2 for hazard statements and Section 4 for first aid before use .

- Advanced Applications : Derivatives show promise as autophagy modulators and mTORC1 inhibitors, warranting further mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.